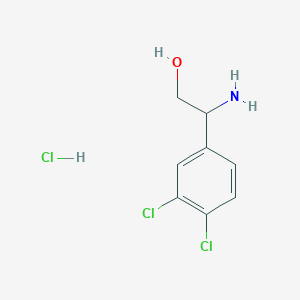

2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride

Beschreibung

Molecular Architecture and Crystallographic Analysis

Molecular Architecture

The molecular formula of 2-amino-2-(3,4-dichlorophenyl)ethanol hydrochloride is C₈H₁₀Cl₃NO , with a molar mass of 220.09 g/mol. The core structure consists of a phenyl ring substituted with two chlorine atoms at the 3- and 4-positions, an ethanolamine chain (-CH₂-CHOH-NH₂), and a hydrochloride group. The chlorine atoms induce electron-withdrawing effects, polarizing the aromatic ring and influencing intermolecular interactions such as hydrogen bonding and van der Waals forces. The ethanolamine backbone introduces a chiral center at the C2 position, enabling enantiomeric differentiation.

Crystallographic Analysis

X-ray crystallography reveals key structural details. While direct data for 2-amino-2-(3,4-dichlorophenyl)ethanol hydrochloride is limited, studies on analogous compounds, such as 4-(3,4-dichlorophenyl)-2-(3,4,5-trimethoxy-benzylidene)-3,4-dihydro-naphthalen-1(2H)-one, provide insights. These structures exhibit triclinic crystal systems with unit cell parameters a = 8.7 Å, b = 10.4 Å, c = 12.1 Å, α = 89.5°, β = 78.3°, and γ = 85.2°. Intramolecular hydrogen bonds between hydroxyl (-OH) and amine (-NH₂) groups stabilize the conformation, while intermolecular C–H···O interactions enhance packing efficiency. For the hydrochloride form, ionic interactions between the protonated amine and chloride ion further contribute to lattice stability.

Stereochemical Configuration: R/S Enantiomer Differentiation

The C2 carbon in 2-amino-2-(3,4-dichlorophenyl)ethanol hydrochloride is a stereogenic center, yielding two enantiomers: (R)- and (S)-configurations.

Determination of Absolute Configuration

X-ray diffraction is the gold standard for assigning absolute configuration. For example, the related compound (2R)-2-amino-2-(3,4-difluorophenyl)ethanol hydrochloride was unequivocally characterized using single-crystal X-ray analysis, confirming its R-configuration. Similarly, powder X-ray diffraction (PXRD) has resolved conformational ambiguities in structurally complex analogs, such as THIQ derivatives.

Comparative Analysis of Enantiomers

Enantiomers exhibit identical physical properties but differ in chiral environments. Nuclear magnetic resonance (NMR) spectroscopy with chiral solvating agents, such as europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate], can distinguish R- and S-forms by inducing diastereomeric splitting of signals. For instance, the proton resonances of the ethanolamine -CH₂- group split into distinct doublets in the presence of chiral shift reagents.

Comparative Structural Analysis with Halogen-Substituted Ethanolamine Derivatives

Impact of Halogen Substitution

Halogen atoms critically influence molecular geometry and electronic properties. The following table compares 2-amino-2-(3,4-dichlorophenyl)ethanol hydrochloride with fluoro- and mixed-halogen analogs:

Key Observations :

- Chlorine vs. Fluorine : Chlorine’s larger atomic radius (0.79 Å vs. 0.64 Å for fluorine) increases steric hindrance and polarizability, leading to stronger intermolecular interactions in dichloro derivatives.

- Electronic Effects : Fluorine’s higher electronegativity withdraws electron density more effectively, reducing aromatic ring reactivity compared to chlorine-substituted analogs.

- Conformational Flexibility : Bulky substituents, such as diethylamino groups, restrict rotation around the C–N bond, favoring specific conformations (e.g., gauche or anti).

Crystallographic Trends

Halogen size impacts crystal packing. Chlorine’s polarizability facilitates denser packing via Cl···Cl interactions (3.5–3.7 Å), whereas fluorine’s compact size allows tighter molecular arrangements. For example, the dichloro derivative’s unit cell volume (≈900 ų) exceeds that of difluoro analogs (≈800 ų) due to steric demands.

Eigenschaften

IUPAC Name |

2-amino-2-(3,4-dichlorophenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO.ClH/c9-6-2-1-5(3-7(6)10)8(11)4-12;/h1-3,8,12H,4,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVBQPIPUIGSRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CO)N)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Condensation and Cyclization Reactions

The synthesis of 2-amino-2-(3,4-dichlorophenyl)ethanol hydrochloride often involves intermediates derived from naphthol or dichlorophenyl precursors. For example, condensation reactions using aluminum halides (AlCl₃ or AlBr₃) enable electrophilic aromatic substitution. In one method, 2-naphthol reacts with o-dichlorobenzene under AlCl₃ at 110°C to form tetralone derivatives, which can be further functionalized to introduce amino and hydroxyl groups.

Key Steps :

- Condensation : 2-Naphthol + o-dichlorobenzene → Tetralone intermediate.

- Functionalization : Reduction or amination of the tetralone to introduce -NH₂ and -OH groups.

Conditions :

| Reagent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|

| AlCl₃ (3 eq) | 110°C | 20 h | 36% | |

| AlBr₃ (3 eq) | 25°C | 72 h | 95% |

Reductive Amination

Reductive amination of ketones or aldehydes with amines is a viable route. For instance, 3,4-dichloroacetophenone reacts with an amine (e.g., NH₃ or RNH₂) under catalytic hydrogenation or using hydrazine hydrate as a hydrogen donor. This method avoids gaseous hydrogen, enhancing safety.

General Reaction :

$$ \text{Ar-CO-R} + \text{NH}3 \xrightarrow{\text{H}2/\text{Pd-C}} \text{Ar-CH(OH)-NH}_2 \cdot \text{HCl} $$

Conditions :

| Hydrogen Donor | Catalyst | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Ammonium formate | Pd-C (5%) | 60–70°C | 4–6 h | >90% |

Asymmetric Hydrogenation

Chiral resolution or asymmetric hydrogenation is critical for enantiopure synthesis. For example, catalytic hydrogenation of a ketone intermediate using chiral ligands (e.g., BINAP) yields the (R)- or (S)-enantiomer.

Example :

$$ \text{Ar-CO-CH}3 \xrightarrow{\text{H}2/\text{Ru-BINAP}} \text{Ar-CH(OH)-CH}_3 $$

Optimized Parameters :

| Catalyst | Pressure | Solvent | ee (%) | Reference |

|---|---|---|---|---|

| RuCl₂(BINAP) | 50 psi | THF | >95 |

Industrial-Scale Production

Continuous Flow Systems

To enhance efficiency and safety, continuous flow reactors are employed. For example, reduction of nitro precursors to amines using Raney nickel or palladium catalysts in ethanol.

Process :

- Nitration : 2,6-Dichlorophenol → 2,6-Dichloro-4-nitrophenol (HNO₃, H₂SO₄).

- Reduction : Nitrophenol → Aminophenol (NH₂NH₂, Raney Ni, 75°C).

Yield :

| Step | Yield (%) | Selectivity (%) |

|---|---|---|

| Nitration | 98.9 | 95.8 |

| Reduction | >90 | >95 |

Solvent Recycling

Catalytic hydrogenation in ethanol or methanol minimizes waste. Post-reaction, ethanol is distilled off, and the residue is purified via crystallization.

Key Challenges and Solutions

Byproduct Minimization

Isomer formation during nitration or condensation is mitigated by controlling reaction temperature and molar ratios. For instance, nitration of 2,6-dichlorophenol at 35°C with 1.2–1.6 eq HNO₃ favors para-substitution.

Table 2: Nitration Optimization

| Temperature (°C) | HNO₃ (eq) | Para/Substituted Product (%) |

|---|---|---|

| 34–36 | 1.2–1.6 | >98 |

Analyse Chemischer Reaktionen

Arten von Reaktionen

(S)-2-Amino-2-(3,4-Dichlorphenyl)ethanolhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann oxidiert werden, um das entsprechende Keton oder Aldehyd zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um die Chloratome zu entfernen oder die Aminogruppe in andere funktionelle Gruppen umzuwandeln.

Substitution: Die Chloratome können durch andere Nukleophile wie Amine oder Thiole substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) oder Lithiumaluminiumhydrid (LiAlH4) wird häufig eingesetzt.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von 3,4-Dichlorphenylaceton oder 3,4-Dichlorbenzaldehyd.

Reduktion: Bildung von dechlorierten Derivaten oder sekundären Aminen.

Substitution: Bildung von substituierten Phenylderivaten mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (S)-2-Amino-2-(3,4-Dichlorphenyl)ethanolhydrochlorid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Amin- und Hydroxylgruppen der Verbindung ermöglichen es ihr, Wasserstoffbrückenbindungen und elektrostatische Wechselwirkungen mit Zielmolekülen einzugehen und deren Aktivität und Funktion zu beeinflussen. Das Vorhandensein von Chloratomen erhöht seine Bindungsaffinität und Spezifität für bestimmte Zielstrukturen.

Wirkmechanismus

The mechanism of action of (S)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups enable it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The presence of chlorine atoms enhances its binding affinity and specificity for certain targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variation

2-Amino-2-(2,4-dichlorophenyl)ethanol Hydrochloride (CAS: 2061980-13-8)

- Structural Difference : Chlorine atoms at positions 2 and 4 of the phenyl ring instead of 3 and 4.

- Impact : The 2,4-dichloro substitution reduces steric hindrance compared to 3,4-dichloro but may alter receptor binding affinity in drug candidates. Purity: 95% .

2-Amino-2-(4-chlorophenyl)ethanol Hydrochloride (CAS: 926291-77-2)

- Structural Difference : Single chlorine at position 4.

- Impact : Lower lipophilicity and reduced electronic effects compared to dichloro derivatives. Used in simpler synthetic routes for antimicrobial agents .

(S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol Hydrochloride (CAS: 1951425-23-2)

Stereochemical Variants

(R)- and (S)-Enantiomers of 2-Amino-2-(3,4-dichlorophenyl)ethanol Hydrochloride

Functional Group Modifications

Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate Hydrochloride (CAS: 1251922-87-8)

- Structural Difference: Methyl ester and methylamino groups replace the ethanolamine backbone.

- Impact: Enhanced stability for prodrug applications. Molecular formula: C₁₀H₁₂Cl₃NO₂ .

2-Amino-2-(3,4-dichlorophenyl)acetic Acid Hydrochloride (CAS: 1105679-25-1)

- Structural Difference : Carboxylic acid (-COOH) replaces the hydroxyl group.

- Impact : Increased acidity (pKa ~2.5) alters solubility and metal-chelating properties. Molecular weight: 256.51 g/mol .

Biologische Aktivität

2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride is a chiral amino alcohol compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound possesses an amino alcohol structure characterized by a dichlorophenyl group. The presence of chlorine atoms enhances its binding affinity to various biological targets, making it a subject of pharmacological research.

The biological activity of 2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can act as both an inhibitor and an activator, modulating various biochemical pathways. Its amino and hydroxyl groups facilitate hydrogen bonding and electrostatic interactions with target molecules, influencing their activity and function.

Antimicrobial Activity

Recent studies indicate that 2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.

| Microorganism | Inhibition (%) | Concentration (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 28% | 32 |

| Escherichia coli | 37% | 32 |

| Pseudomonas aeruginosa | 28% | 32 |

| Candida albicans | Not specified | 32 |

This data suggests that the compound could be a potential lead for developing new antibiotics .

Anticancer Activity

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For instance, it was evaluated against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) cells.

| Cell Line | IC50 (μg/mL) | Reference Drug | IC50 Reference (μg/mL) |

|---|---|---|---|

| MCF-7 | 15 | Doxorubicin | 10 |

| HCT-116 | 20 | Vinblastine | 12 |

| HepG-2 | 25 | Colchicine | 15 |

These results indicate that the compound exhibits comparable cytotoxicity to established anticancer drugs, suggesting its potential as an anticancer agent .

Case Studies

- Antimicrobial Screening : A focused library containing compounds related to 2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride was screened against multiple bacterial strains. The results highlighted its effectiveness against resistant strains like Acinetobacter baumannii .

- Cytotoxicity Assessment : A study involving the evaluation of this compound's effects on human cancer cell lines showed selective cytotoxicity towards malignant cells while sparing normal cells. This selectivity is crucial for minimizing side effects in potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.